Benzilic acid, 1-methyl-3-pyrrolidinyl ester, hydrochloride

Description

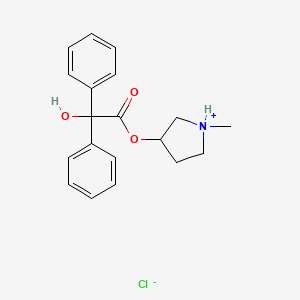

Benzilic acid, 1-methyl-3-pyrrolidinyl ester, hydrochloride is a synthetic organic compound belonging to the class of benzilic acid esters. Structurally, it consists of a benzilic acid backbone esterified with a 1-methyl-3-pyrrolidinyl group and stabilized as a hydrochloride salt. Its synthesis likely involves the benzilic acid rearrangement, a well-established method for converting α-diketones (e.g., benzil) into α-hydroxy acids (e.g., benzilic acid), followed by esterification with 1-methyl-3-pyrrolidinol .

Properties

CAS No. |

13696-09-8 |

|---|---|

Molecular Formula |

C19H22ClNO3 |

Molecular Weight |

347.8 g/mol |

IUPAC Name |

(1-methylpyrrolidin-1-ium-3-yl) 2-hydroxy-2,2-diphenylacetate;chloride |

InChI |

InChI=1S/C19H21NO3.ClH/c1-20-13-12-17(14-20)23-18(21)19(22,15-8-4-2-5-9-15)16-10-6-3-7-11-16;/h2-11,17,22H,12-14H2,1H3;1H |

InChI Key |

CQUFMBVKLXNKNE-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+]1CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Esterification of 1-Methyl-3-oxymethylpyrrolidine with Benzilic Acid Esters

One of the primary methods for preparing this compound involves the esterification of 1-substituted 3-oxymethylpyrrolidines with benzilic acid or benzilic acid esters. A detailed process is described in German patent DE1086705B:

- Reaction Mixture : Methyl benzilate (242 parts), 1-methyl-3-oxymethylpyrrolidine (115 parts), metallic sodium (1 part), and n-heptane (685 parts).

- Procedure : The mixture is refluxed for 4 hours, during which methyl alcohol (32 parts) is liberated and removed via azeotropic distillation.

- Post-Reaction Processing : The hot clear heptane solution is decanted from insoluble residues and cooled to precipitate the ester.

- Purification : The ester is purified by recrystallization twice from n-heptane.

- Yield and Properties : The yield of benzilic acid ester is 165 parts with a melting point of 132–134 °C.

This method is adaptable for various 1-substituted 3-oxymethylpyrrolidine benzilic acid esters by modifying the substituent R group on the pyrrolidine ring.

| Component | Quantity (parts) | Role |

|---|---|---|

| Methyl benzilate | 242 | Benzilic acid ester source |

| 1-Methyl-3-oxymethylpyrrolidine | 115 | Nucleophile for ester formation |

| Metallic sodium | 1 | Base to facilitate esterification |

| n-Heptane | 685 | Solvent |

| Methyl alcohol (byproduct) | 32 | Removed during reflux |

| Yield of ester | 165 | Product amount |

| Melting point | 132–134 °C | Purity indicator |

Preparation of 1-Methyl-3-pyrrolidinol Intermediate

The synthesis of this compound often requires the intermediate 1-methyl-3-pyrrolidinol, which can be prepared via a two-step process involving ring closure and reduction reactions, as detailed in Chinese patent CN113321605A:

Step 1: Ring Closure Reaction

- Reactants: Malic acid (compound I) and 40% methylamine aqueous solution (compound II).

- Conditions: Toluene as solvent; the mixture is stirred at 15 °C for 0.5 hours, then refluxed for 18 hours to promote ring closure and water removal.

- Isolation: After reaction completion, toluene is removed, and the product is crystallized by sequential addition of propanol and n-heptane, yielding 3-hydroxy-1-methylcyclobutanediamide (compound III) as a white solid.

Step 2: Reduction Reaction

- Compound III is reduced using a reducing agent such as sodium borohydride, potassium borohydride, boron trifluoride-ethyl ether, or boron tribromide-ethyl ether.

- This step avoids hazardous agents like lithium aluminum hydride, improving safety and scalability.

- The reduction yields 1-methyl-3-pyrrolidinol with improved purity and yield.

| Step | Reactants | Conditions | Outcome |

|---|---|---|---|

| S1 | Malic acid + methylamine (40% aqueous) | Toluene solvent, 15 °C stirring 0.5h, reflux 18h | 3-Hydroxy-1-methylcyclobutanediamide (solid intermediate) |

| S2 | Compound III + reducing agent (e.g., NaBH4) | Reduction under controlled conditions | 1-Methyl-3-pyrrolidinol (high purity) |

This method enhances the yield and purity of the intermediate, facilitating downstream esterification.

Formation of Hydrochloride Salt

The hydrochloride salt form of benzilic acid, 1-methyl-3-pyrrolidinyl ester is typically obtained by treating the free base ester with hydrochloric acid. This step ensures the formation of a stable, crystalline hydrochloride salt suitable for pharmaceutical applications. Although specific procedural details are less frequently disclosed, standard acid-base reaction protocols apply, involving:

- Dissolving the free base ester in a suitable solvent (e.g., ethanol or ether).

- Adding hydrochloric acid dropwise under controlled temperature.

- Isolating the hydrochloride salt by filtration or crystallization.

Summary of Preparation Route

Research Findings and Analysis

- The esterification method using metallic sodium and n-heptane solvent under reflux conditions is well-established, providing good yields and purity of the benzilic acid ester.

- The use of milder reducing agents such as sodium borohydride in the intermediate synthesis improves safety and scalability compared to traditional hydride reagents.

- The intermediate 3-hydroxy-1-methylcyclobutanediamide is solid and easily purified by crystallization, which enhances the overall process efficiency.

- The hydrochloride salt form is preferred for stability and handling in pharmaceutical contexts, although detailed optimized protocols for salt formation are less documented in publicly available patents.

Chemical Reactions Analysis

Types of Reactions

Benzilic acid, 1-methyl-3-pyrrolidinyl ester, hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or pyrrolidine ring, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzilic acid derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant and Anxiolytic Effects

Research has indicated that benzilic acid derivatives exhibit significant antidepressant and anxiolytic properties. A study focusing on the pharmacological evaluation of pyrrolidine derivatives demonstrated that compounds similar to benzilic acid, 1-methyl-3-pyrrolidinyl ester, hydrochloride showed promising results in reducing anxiety-like behavior in animal models. The mechanism is believed to involve modulation of neurotransmitter levels, particularly serotonin and norepinephrine .

2. Anti-inflammatory Activity

Benzilic acid derivatives have also been investigated for their anti-inflammatory effects. A specific study highlighted the synthesis of various pyrrolidine-based compounds that exhibited substantial inhibition of inflammatory markers in vitro. This suggests potential therapeutic uses in treating conditions characterized by chronic inflammation .

Synthetic Applications

1. Synthesis of Pyrrolidine Derivatives

The compound serves as a precursor for synthesizing various pyrrolidine derivatives through multicomponent reactions (MCR). These reactions often yield compounds with diverse biological activities. For instance, benzilic acid, 1-methyl-3-pyrrolidinyl ester can be utilized in MCRs to produce spirooxindole-pyrrolidine derivatives, which have shown antibacterial activity against Gram-negative bacteria .

2. Click Chemistry

Benzilic acid derivatives are employed in click chemistry protocols to create complex molecular architectures efficiently. The use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) with benzilic acid derivatives has been reported to yield new classes of compounds with potential applications in drug discovery and materials science .

Material Science Applications

1. Polymer Chemistry

The unique functional groups present in benzilic acid, 1-methyl-3-pyrrolidinyl ester make it suitable for polymerization processes. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Studies have shown that polymers synthesized from such esters exhibit improved performance characteristics compared to traditional polymers .

2. Nanomaterials

Recent advancements have explored the use of benzilic acid derivatives in the synthesis of nanomaterials. These compounds can act as stabilizers or capping agents during the synthesis of nanoparticles, influencing their size and morphology, which is critical for applications in drug delivery systems and catalysis .

Case Studies

Mechanism of Action

The mechanism of action of benzilic acid, 1-methyl-3-pyrrolidinyl ester, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release benzilic acid and 1-methyl-3-pyrrolidinol, which may then interact with biological pathways. The pyrrolidine ring can also participate in binding interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Pharmacological Activity

- Anticholinergic Activity: Benactyzine Hydrochloride (CAS 57-37-4) exhibits anticholinergic effects by blocking muscarinic receptors, historically used for treating gastrointestinal disorders . 3-Quinuclidinol Benzilate (QNB) is a potent anticholinergic agent with high affinity for muscarinic receptors, used in research for receptor mapping . Benzilic Acid Aminoethyl Esters: Compounds in this class, as reported by Coleman et al. (1961), showed efficacy in preventing mortality from anticholinesterase agents but lacked direct anticholinergic or antihistaminic activity, highlighting the role of ester-group modifications in biological specificity .

- Morpholinomethyl and pyrrolidinylmethyl analogs (CAS 96067-96-8 and 96067-89-9) may differ in lipophilicity and metabolic stability due to the oxygen atom in morpholine versus the nitrogen in pyrrolidine .

Physicochemical Properties

- Solubility : Hydrochloride salts, such as the target compound and benactyzine, improve water solubility, facilitating pharmaceutical formulation .

- Stereochemistry : The 1-methyl-3-pyrrolidinyl group introduces chirality, which could influence receptor interaction. For example, (S)-enantiomers of pyrrolidine derivatives often show higher bioactivity .

Biological Activity

Benzilic acid, 1-methyl-3-pyrrolidinyl ester, hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in therapeutic applications.

- Molecular Formula : C20H23ClNO3

- Molecular Weight : 365.85 g/mol

- CAS Number : 94576-88-2

- Synonyms : Benzilic acid hydrochloride; 1-methyl-3-pyrrolidinyl benzilate

The biological activity of benzilic acid derivatives, such as the hydrochloride form, is attributed to their interactions with various biological targets:

- Antiviral Activity : Research indicates that benzilic acid derivatives exhibit antiviral properties. For instance, compounds similar to benzilic acid have been shown to inhibit viral replication by interfering with viral enzymes or host cell processes .

- Antitumor Properties : Certain studies suggest that benzilic acid derivatives can induce apoptosis in cancer cells. The mechanism often involves DNA alkylation and the disruption of cellular signaling pathways, which are critical for tumor growth and survival .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Case Studies and Research Findings

- Antiviral Studies : A study highlighted the efficacy of benzilic acid derivatives against specific viruses, demonstrating a significant reduction in viral load in treated cells compared to controls. The proposed mechanism involves the inhibition of viral polymerases .

- Antitumor Activity : In vitro assays revealed that benzilic acid derivatives can inhibit the proliferation of various cancer cell lines (e.g., A549 lung carcinoma). The IC50 values were notably low, indicating potent activity against these cells .

- Antibacterial Properties : Research has shown that certain benzilic acid derivatives possess antibacterial activity against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) suggesting effectiveness at low doses .

Q & A

Q. What are the key synthetic routes for preparing benzilic acid derivatives, and how can they be adapted for 1-methyl-3-pyrrolidinyl ester hydrochloride?

- Methodological Answer : Benzilic acid derivatives are typically synthesized via benzilic acid rearrangement (BAR), where α-diketones react with strong bases to form α-hydroxy acids. For ester derivatives like 1-methyl-3-pyrrolidinyl ester, post-synthetic esterification is required. For example:

Benzilic Acid Formation : React benzil (1,2-diphenylethanedione) with potassium hydroxide in ethanol to yield benzilic acid .

Esterification : Use 1-methyl-3-pyrrolidinol (or its hydrochloride salt) with benzilic acid under coupling agents (e.g., DCC/DMAP) to form the ester bond. Purification via recrystallization or column chromatography is critical due to potential byproducts .

Note: Ensure anhydrous conditions to avoid hydrolysis of the ester group.

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- HPLC-MS : Quantifies purity and detects impurities (e.g., unreacted benzilic acid or pyrrolidinyl intermediates). Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid .

- NMR Spectroscopy : Confirm ester linkage via -NMR signals:

- Benzilic acid protons: δ 5.2–5.5 ppm (α-hydroxy group).

- Pyrrolidinyl protons: δ 2.5–3.5 ppm (N-methyl and ring protons) .

- X-ray Crystallography : Resolve stereochemistry if chiral centers are present (e.g., from the pyrrolidinyl moiety) .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous buffers?

- Methodological Answer : The hydrochloride salt enhances water solubility due to ionic interactions. Conduct pH-dependent stability studies:

- Solubility Test : Dissolve in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) and measure via UV-Vis spectroscopy.

- Stability Assessment : Monitor degradation under accelerated conditions (40°C/75% RH) using HPLC. Hydrolysis of the ester bond is a primary degradation pathway .

Advanced Research Questions

Q. What mechanistic insights explain the irreversibility of benzilic acid ester rearrangements in this compound?

- Methodological Answer : The benzilic ester rearrangement is irreversible due to the formation of a stable enolate intermediate. For 1-methyl-3-pyrrolidinyl ester:

- Base-Induced Pathway : Strong bases (e.g., KOtBu) deprotonate the α-hydroxy group, forming a resonance-stabilized enolate that cannot revert to the diketone precursor .

- Kinetic Studies : Use -labeled benzilic acid to track carbon migration via NMR, confirming the absence of reverse reaction .

Q. How does stereochemistry at the pyrrolidinyl moiety affect pharmacological activity in receptor-binding assays?

- Methodological Answer :

- Chiral Resolution : Separate enantiomers using chiral HPLC (e.g., Chiralpak AD-H column) .

- Binding Assays : Test each enantiomer against muscarinic acetylcholine receptors (mAChRs) via competitive radioligand binding (e.g., -QNB).

- Data Interpretation : Compare IC values; typically, the (R)-enantiomer shows higher affinity due to optimal spatial alignment with receptor pockets .

Q. What strategies mitigate conflicting data in stability studies under oxidative vs. hydrolytic conditions?

- Methodological Answer : Contradictions arise from varying degradation pathways:

- Oxidative Stress : Add antioxidants (e.g., BHT) to formulations and monitor via LC-MS for hydroxylated byproducts .

- Hydrolytic Stress : Use buffered solutions at controlled pH (e.g., citrate buffer pH 4.0) to stabilize the ester bond.

- Statistical Reconciliation : Apply multivariate analysis (e.g., PCA) to identify dominant degradation factors across experimental replicates .

Q. How can computational modeling predict interactions between this compound and cytochrome P450 enzymes?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model binding poses with CYP3A4 or CYP2D6. Focus on hydrogen bonding with pyrrolidinyl nitrogen and hydrophobic interactions with benzilic acid aromatic rings .

- MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2.0 Å indicates robust interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.